molecular formula C19H20ClN3O3 B4737033 4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

Cat. No. B4737033
M. Wt: 373.8 g/mol
InChI Key: HAYSNQUCZGPHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including the alkylation of piperazine, acidulation, and subsequent reactions to introduce specific functional groups. For instance, the synthesis of related compounds often starts from basic piperazine and involves reactions with chloroacetylation and substituted phenylpiperazine (Patel & Patel, 2010). Another method described the synthesis from 2,6-dichloro-nitrobenzene, showcasing the versatility in approaches to synthesizing piperazine derivatives (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for understanding their interaction with biological targets. Molecular orbital methods, such as AM1, have been used to analyze the conformational space and predict the energetic stability of various conformers, which is essential for their biological activity (Shim et al., 2002). Such analyses help in the development of pharmacophore models for receptor binding.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that modify their properties and enhance their biological activities. For example, nucleophilic substitution reactions have been employed to synthesize novel compounds with significant antibacterial and antifungal activities (Mishra & Chundawat, 2019). These reactions are crucial for tailoring the chemical properties of the compounds to target specific biological pathways.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on closely related compounds reveal that even minor changes in molecular structure can significantly affect their physical properties and intermolecular interactions, as seen in various crystallographic analyses (Mahesha et al., 2019).

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-14-2-1-3-16(12-14)22-6-8-23(9-7-22)19(24)21-15-4-5-17-18(13-15)26-11-10-25-17/h1-5,12-13H,6-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYSNQUCZGPHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

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